3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Organic Synthesis
Pyrazole derivatives are cornerstones in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. researchgate.netuj.ac.za Their importance is underscored by their prevalence in numerous biologically active compounds, including pharmaceuticals and agrochemicals. rroij.commdpi.com The pyrazole core is a key feature in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and various protein kinase inhibitors used in cancer therapy. researchgate.net
The synthetic utility of pyrazoles stems from the reactivity of the heterocyclic ring, which can be readily functionalized at various positions. The amphoteric nature of the pyrazole nucleus allows for the straightforward introduction of a wide range of functional groups, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. researchgate.net This adaptability has led to their use not only in drug discovery but also in material science, where pyrazole-containing polymers exhibit specialized thermal, conductive, and optical properties. rroij.com
Overview of Halogenated Pyrazole Carboxylic Acids in Synthetic Repertoire
Within the broader family of pyrazole derivatives, halogenated pyrazole carboxylic acids are particularly valuable synthetic intermediates. The presence of both a halogen atom and a carboxylic acid group on the pyrazole ring provides two distinct and highly useful reactive handles for further chemical modification.
The halogen substituent, typically bromine or chlorine, serves as a versatile functional group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for elaborating the pyrazole core with diverse substituents. researchgate.net Furthermore, the halogen can be displaced through nucleophilic substitution reactions. smolecule.com
The carboxylic acid moiety is also a key functional group, readily converted into a variety of other functionalities, including esters, amides, and acid chlorides. eurekaselect.comresearchgate.net This allows for the attachment of the pyrazole scaffold to other molecules, a common strategy in the synthesis of active pharmaceutical ingredients. The interplay between the halogen and carboxylic acid groups makes these compounds powerful building blocks for creating libraries of complex molecules for screening in drug discovery and materials science. lookchem.com
Scope and Research Focus on 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
The compound this compound is a specific example of a functionalized halogenated pyrazole derivative. While extensive published research focusing exclusively on this particular molecule is not prominent, its chemical structure suggests a significant potential role as a bespoke building block in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | This compound |
| Structure | A pyrazole ring substituted at position 1 with an ethyl group, at position 3 with a bromine atom, and at position 4 with a carboxylic acid group. |
The research focus for compounds of this class is typically on their utility as intermediates. By analogy with closely related structures, such as Ethyl 3-bromo-1H-pyrazole-4-carboxylate (the ethyl ester) and 3-bromo-1H-pyrazole-4-carboxylic acid (the N-unsubstituted analog), the primary application of this compound is in the synthesis of more complex molecules. pharmaffiliates.combldpharm.com The bromine atom at the 3-position can be utilized for metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups. Simultaneously, the carboxylic acid at the 4-position is available for conversion to amides, esters, or other derivatives, making it an ideal connector piece for building larger, multi-component structures with potential applications in medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYHWHHYUDBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245034 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399664-50-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399664-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-bromo-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1 Ethyl 1h Pyrazole 4 Carboxylic Acid and Its Esters
General Strategies for Pyrazole (B372694) Core Construction
The formation of the pyrazole ring is the initial and most critical phase in the synthesis of pyrazole derivatives. The primary strategies involve the combination of a nitrogen source, typically a hydrazine (B178648) derivative, with a three-carbon backbone.
Condensation Reactions for Pyrazole Ring Formation
Condensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. chim.itresearchgate.netrsc.org This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. For the synthesis of a 1-ethyl-pyrazole derivative, ethylhydrazine (B1196685) would be the selected reagent. The 1,3-dicarbonyl component would need to be appropriately substituted to facilitate the later introduction of the bromo and carboxyl groups.
Another significant condensation strategy involves the reaction of α,β-unsaturated ketones and aldehydes with hydrazines. This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.com The choice of catalyst and oxidizing agent is crucial for the efficiency of this aromatization step.
| Starting Materials | Intermediate | Product | Description |
| 1,3-Dicarbonyl Compound + Hydrazine | Hydrazone/Enamine | Substituted Pyrazole | A classic and widely used method for direct pyrazole formation. |
| α,β-Unsaturated Ketone + Hydrazine | Pyrazoline | Substituted Pyrazole | Involves a cyclization followed by an oxidation step to achieve aromatization. mdpi.com |
| β-Ketoester + Hydrazine | Pyrazolone | Substituted Pyrazole | Can be used to generate pyrazolones which can be precursors to other pyrazole derivatives. nih.gov |
Cycloaddition Approaches to Pyrazole Scaffolds
[3+2] Cycloaddition reactions, specifically 1,3-dipolar cycloadditions, represent a powerful and highly regioselective method for constructing the pyrazole core. chim.itnih.gov This strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, most commonly an alkyne or an alkene. chim.itrsc.org The synthesis of pyrazoles via the catalyst-free cycloaddition of diazo compounds to alkynes can be achieved simply by heating, often under solvent-free conditions, leading to high yields. rsc.org
To obtain a 4-carboxy-substituted pyrazole, an alkyne bearing an ester group (a propiolate) can be used as the dipolarophile. The reaction with a diazo compound leads directly to the formation of the pyrazole ring with the desired carboxylate group at the C4 position. mdpi.com In some cases, alkyne surrogates, such as substituted bromoalkenes, can be employed; these form a bromopyrazoline intermediate that subsequently eliminates hydrogen bromide to yield the aromatic pyrazole. nih.gov
One-Pot Synthetic Protocols for Pyrazole Carboxylic Acid Derivatives
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot, multicomponent reactions (MCRs) for the synthesis of complex molecules like pyrazole carboxylic acid derivatives. nih.govrsc.org These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste.
A common three-component approach for synthesizing pyrazole-4-carboxylic acid esters involves the reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. sid.ir This reaction can be catalyzed by various agents, including environmentally friendly and recyclable catalysts like magnetic ionic liquids, and may use an oxidant like flow oxygen. sid.ir Such MCRs offer several advantages, including mild reaction conditions, operational simplicity, and often excellent yields. sid.ir Another established one-pot method involves the sequential formation of ketones and β-diketones from arenes and carboxylic acids, followed by heterocyclization with hydrazine to yield the pyrazole product. researchgate.netrsc.org
Regioselective Introduction and Modification of Substituents
Once the pyrazole core is established, the next critical phase is the regioselective introduction of the required functional groups—in this case, a bromine atom at the C3 position and a carboxylic acid at the C4 position.
Bromination Strategies at the Pyrazole Core
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position. chim.it Therefore, achieving bromination at the C3 position requires specific strategies that override this natural reactivity.
One effective method is to utilize a directing group or to perform the bromination on a precursor with altered electronic properties. A common and highly effective route to 3-bromopyrazoles involves a Sandmeyer-type reaction starting from a 3-aminopyrazole precursor. The synthesis of ethyl 3-bromopyrazole-4-carboxylate can be achieved by treating ethyl 3-amino-1H-pyrazole-4-carboxylate with a diazotizing agent like isoamyl nitrite (B80452) in the presence of a bromine source such as copper(II) bromide. chemicalbook.com
Direct bromination at other positions can sometimes be achieved through metalation-halogenation sequences. This involves the regioselective deprotonation of the pyrazole ring with a strong base (like n-BuLi) or a bromine-lithium exchange, followed by quenching the resulting pyrazolyl anion with an electrophilic bromine source (e.g., Br₂ or N-bromosuccinimide). nih.gov The regioselectivity of such metalations can be controlled by existing substituents and the N-protecting group. nih.govacs.org
| Method | Reagents | Position of Bromination | Key Feature |
| Electrophilic Substitution | Br₂ or N-Bromosuccinimide (NBS) | C4 (typically) | The most common position for electrophilic attack on an unsubstituted pyrazole ring. chim.itresearchgate.net |
| Sandmeyer-type Reaction | 3-Aminopyrazole, Isoamyl Nitrite, CuBr₂ | C3 | A reliable method for introducing bromine at the C3 position via a diazonium intermediate. chemicalbook.com |
| Halogen-Lithium Exchange | Substituted Bromopyrazole, n-BuLi, then Br₂ | Varies | Allows for the introduction of bromine at a specific position by first creating a nucleophilic center. nih.gov |
Carboxylation and Subsequent Esterification Techniques
The introduction of a carboxylic acid or ester group at the C4 position of the pyrazole ring is a common transformation. The Vilsmeier-Haack reaction is a well-established method for this purpose. tandfonline.com This reaction typically introduces a formyl group (–CHO) at the C4 position by treating the pyrazole with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). mdpi.comtandfonline.com The resulting pyrazole-4-carboxaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Alternatively, direct carboxylation can be achieved by treating a C4-lithiated pyrazole intermediate with carbon dioxide (CO₂), which upon acidic workup yields the carboxylic acid. The lithiated intermediate can be generated via direct deprotonation or halogen-lithium exchange.
Once the carboxylic acid is obtained, standard esterification procedures can be applied. This typically involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. dergipark.org.tr Another method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol (B145695). dergipark.org.tr Direct synthesis of pyrazole-4-carboxylic acid esters is also possible through the multicomponent reactions described previously. sid.irtandfonline.com
N-Alkylation Strategies for the Pyrazole Nitrogen, specifically the 1-Ethyl Moiety
The introduction of the 1-ethyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. N-alkylation of pyrazoles can be achieved through several methods, with the choice of reactants and conditions influencing the regioselectivity and yield of the product.
Typically, N-alkylation of pyrazoles is conducted under basic conditions where a base deprotonates the pyrazole nitrogen, followed by the addition of an alkylating agent like an alkyl halide mdpi.com. In the context of synthesizing 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, a precursor such as ethyl 3-bromo-1H-pyrazole-4-carboxylate can be treated with iodoethane in the presence of a suitable base like potassium carbonate in a solvent such as dimethylformamide (DMF) researchgate.net.
An alternative approach involves acid-catalyzed N-alkylation. A study has shown the use of trichloroacetimidates as electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid, to afford N-alkyl pyrazoles in moderate to good yields mdpi.comsemanticscholar.org. This method offers a pathway that avoids strong bases. For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with steric effects often dictating the major product mdpi.com.
The reaction conditions for N-alkylation can be optimized to favor the desired isomer. The choice of the alkylating agent, the base, the solvent, and the reaction temperature are all crucial parameters. For instance, the reaction of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with iodoethane in DMF at room temperature with anhydrous potassium carbonate has been reported to yield the corresponding N-ethylated product researchgate.net. While this example has a different substituent at the 3-position, the underlying principle of N-alkylation remains the same.
| Method | Alkylating Agent | Catalyst/Base | Key Features | Reference |
|---|---|---|---|---|
| Classical N-Alkylation | Alkyl halides (e.g., iodoethane) | Bases (e.g., K2CO3) | Commonly used, proceeds via deprotonation. | mdpi.comresearchgate.net |
| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted acids (e.g., camphorsulfonic acid) | Avoids strong bases; regioselectivity can be an issue. | mdpi.comsemanticscholar.org |
Advanced and Specialized Synthetic Approaches
Beyond classical N-alkylation, more advanced synthetic methodologies can be employed in the synthesis of halogenated pyrazole carboxylic acids. These include electrosynthesis and catalyst-mediated reactions, which can offer advantages in terms of efficiency, selectivity, and environmental impact.
Electrosynthesis in Halogenated Pyrazole Chemistry
Electrochemical methods present a "green" chemistry approach to the synthesis of halogenated pyrazoles, utilizing electric current in place of chemical oxidants mdpi.com. Electrooxidative C-H halogenation has been effectively used for the bromination of pyrazole and its derivatives mdpi.com. These reactions typically proceed at the 4-position of the pyrazole ring mdpi.com. The process involves the interaction of pyrazoles with halogens or halogenating reagents, with bromination of alkyl-substituted pyrazoles and their carboxylic acids with Br2 yielding products in the range of 75-96% in non-aqueous media mdpi.com.
Electrochemical approaches can be particularly advantageous for their mild reaction conditions and high selectivity, potentially reducing the formation of by-products rsc.org. For instance, an electrochemically enabled method for the oxidative aromatization of pyrazolines to pyrazoles has been developed, which can be extended to include electrochemical bromination reactions rsc.org.
Catalyst-Mediated Synthesis of Pyrazole Carboxylic Acid Derivatives
A wide array of catalysts has been explored to improve the efficiency and selectivity of pyrazole synthesis. For the preparation of pyrazole carboxylic acid derivatives, various catalytic systems have been reported.
One approach involves the use of nano-ZnO as an environmentally friendly and recyclable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving yields as high as 95% mdpi.comnih.gov. Another strategy employs imidazolium-based ionic liquids with perrhenate anions as efficient reaction media for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives sid.ir. This method also boasts green credentials and good to excellent yields sid.ir.
Transition metal catalysts are also prominent in pyrazole synthesis. Copper-catalyzed condensation reactions can produce pyrazoles under acid-free conditions at room temperature organic-chemistry.org. Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide is another sophisticated method for preparing pyrazole derivatives organic-chemistry.org. Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized to synthesize functionalized pyrazole amides from brominated pyrazole precursors nih.gov.
| Catalyst Type | Example | Application in Pyrazole Synthesis | Advantages | Reference |
|---|---|---|---|---|
| Nanocatalyst | Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles. | High yield, environmentally friendly, recyclable. | mdpi.comnih.gov |
| Ionic Liquid | [bmim][FeCl4] | One-pot synthesis of pyrazole 4-carboxylic acid ethyl esters. | Green process, good to excellent yields, recyclable. | sid.ir |
| Transition Metal | Copper triflate | Condensation of α,β-ethylenic ketones with hydrazines. | Acid-free conditions, room temperature. | mdpi.com |
| Transition Metal | Palladium complexes | Four-component coupling; Suzuki-Miyaura cross-coupling. | Access to complex pyrazoles. | organic-chemistry.orgnih.gov |
Specific Synthetic Pathways Towards this compound and its Esters
The synthesis of this compound and its esters can be envisioned through a multi-step process, combining halogenation, esterification, and N-alkylation.
A plausible route to the ethyl ester of the target compound, ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate, would likely start with a suitable pyrazole precursor. One documented synthesis begins with ethyl 3-amino-1H-pyrazole-4-carboxylate chemicalbook.com. This starting material can undergo a Sandmeyer-type reaction. Specifically, treatment with copper(II) bromide and an alkyl nitrite, such as isoamyl nitrite, in a solvent like acetonitrile can replace the amino group with a bromine atom to yield ethyl 3-bromo-1H-pyrazole-4-carboxylate chemicalbook.com. The reaction is typically heated to facilitate the conversion chemicalbook.com.
Following the successful bromination, the subsequent step would be the N-alkylation of the pyrazole ring at the 1-position with an ethyl group. As discussed in section 2.2.3, this can be achieved by reacting ethyl 3-bromo-1H-pyrazole-4-carboxylate with an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate. This would yield the desired ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate.
Finally, to obtain the carboxylic acid, the ethyl ester can be hydrolyzed under either acidic or basic conditions. For instance, heating the ester with an aqueous acid or a base like sodium hydroxide would cleave the ester bond, and subsequent acidification would yield this compound.
An alternative pathway could involve the initial synthesis of a 1-ethylpyrazole derivative, followed by bromination at the 3-position and subsequent introduction of the carboxylic acid group at the 4-position. However, the regioselectivity of bromination on a pre-alkylated pyrazole would need to be carefully controlled.
Chemical Reactivity and Derivatization Pathways of 3 Bromo 1 Ethyl 1h Pyrazole 4 Carboxylic Acid Systems
Transformations Involving the Bromine Moiety
The carbon-bromine bond at the C3 position of the pyrazole (B372694) ring is a key site for functionalization. The electron-withdrawing nature of the pyrazole ring system facilitates both nucleophilic substitution and modern cross-coupling reactions, making the bromine atom an excellent leaving group and a versatile synthetic handle.
The C-Br bond on the pyrazole ring is susceptible to nucleophilic attack, allowing for the introduction of various nitrogen, oxygen, and sulfur-based functional groups. A prominent example of this reactivity is the palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the formation of C-N bonds, converting the bromo-pyrazole into valuable amino-pyrazole derivatives. For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with amines like piperidine (B6355638) and morpholine (B109124) proceeds in good yields (60-67%) under palladium catalysis, demonstrating the feasibility of this transformation on the pyrazole core. libretexts.org While reactions with less sterically hindered amines like pyrrolidine (B122466) or those with β-hydrogens like allylamine (B125299) can result in lower yields due to competing elimination reactions, the method remains a cornerstone for C-N bond formation. libretexts.org
Beyond amination, other nucleophiles can displace the bromide. Reactions involving sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can serve as a precursor for further transformations, such as reduction to an amine or participation in cycloaddition reactions. youtube.com
The reactivity also extends to oxygen and sulfur nucleophiles. Sulfur compounds are generally more potent nucleophiles than their oxygen analogues due to sulfur's greater polarizability and the strength of the resulting C-S bond. libretexts.orgnih.gov Thiolate anions, in particular, are excellent nucleophiles for SN2-type reactions on alkyl halides and can be expected to react similarly with activated aryl halides like 3-bromopyrazoles to form thioethers. libretexts.org While direct examples with oxygen nucleophiles on this specific substrate are less common, copper-catalyzed methods have been developed for the alkoxylation of 4-iodopyrazoles, suggesting that similar metal-catalyzed pathways could be employed for the introduction of alkoxy groups in place of the bromine atom. libretexts.org
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and are highly effective for functionalizing 3-bromopyrazoles. rsc.orgresearchgate.net This reaction couples the bromopyrazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org It allows for the introduction of a wide variety of aryl, heteroaryl, and styryl groups at the C3 position. unisi.itnih.gov
The general mechanism involves three key steps: oxidative addition of the bromopyrazole to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. googleapis.com For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various arylboronic acids was successfully achieved using the XPhos Pd G2 precatalyst. nih.gov Similarly, microwave-assisted conditions have been developed to accelerate the coupling of brominated pyrazolo[1,5-a]pyrimidin-5-ones with aryl and heteroaryl boronic acids, highlighting the efficiency of modern synthetic techniques. googleapis.comnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyrazole Systems
| Bromopyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Reflux | 93% | unisi.it |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | Microwave, 150 °C | Good | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Styryl boronic acid | XPhos Pd G2 | K2CO3 | EtOH/H2O | Microwave | Moderate-Good | unisi.itnih.gov |
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the C4 position is a versatile functional handle for introducing a range of substituents through well-established transformations, primarily leading to the formation of esters and amides.
The carboxylic acid of 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid can be readily converted into its corresponding esters through various esterification methods. nih.gov Standard Fischer esterification, involving reaction with an alcohol (e.g., ethanol (B145695) or methanol) under acidic catalysis (such as H₂SO₄), is a common approach. mdpi.com The synthesis of ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate exemplifies this transformation. researchgate.net Alternatively, esters can be formed from the corresponding acid chloride or via coupling reactions with alkyl halides after converting the acid to its carboxylate salt. mdpi.com
Amidation is another key transformation, providing access to a wide array of pyrazole-4-carboxamides. These derivatives are frequently explored in medicinal chemistry. Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct coupling of the carboxylic acid with an amine using coupling agents such as HATU or EDC is also a widely used, milder alternative. These methods have been used to synthesize various pyrazole-thiophene-based amides, demonstrating the broad applicability of this reaction. nih.gov
The removal of the carboxylic acid group via decarboxylation offers a pathway to 3-bromo-1-ethyl-1H-pyrazole. While the decarboxylation of aromatic carboxylic acids can be challenging, several methods have been developed. rsc.org For pyrazole systems, conditions can range from heating in the presence of an acid or base to metal-catalyzed protocols. mdpi.com Copper-catalyzed protodecarboxylation, using reagents like Cu₂O in the presence of a ligand such as 1,10-phenanthroline, has been shown to be effective for some pyrazole carboxylic acids, although it can require harsh conditions (e.g., microwave irradiation at 200 °C). mdpi.com
Transition-metal-free methods have also emerged for the decarboxylative bromination of aromatic acids, which could potentially be applied to replace the carboxylic acid group with a second bromine atom, although this has not been specifically documented for this substrate. rsc.org The feasibility of decarboxylation often depends on the stability of the potential carbanion intermediate at the C4 position and the electronic nature of the other substituents on the pyrazole ring. mdpi.com
Heterocyclic Ring Modifications and Annulation
The functional groups on the this compound scaffold serve as strategic starting points for the construction of fused heterocyclic systems. A common strategy involves the conversion of the 3-bromo group into a 5-amino group (via nucleophilic substitution, as described in 3.1.1). This 5-amino-pyrazole derivative then becomes a key intermediate for building fused pyridine (B92270) or pyrimidine (B1678525) rings, leading to important bicyclic scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net
The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netresearchgate.net This cyclocondensation reaction builds the pyridine ring onto the pyrazole core. Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized by reacting 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate derivatives with reagents like formamide, urea, or acetic anhydride (B1165640). nih.gov These reactions construct the pyrimidine ring, yielding a fused system that is analogous to purines and is of significant interest in medicinal chemistry. For example, 5-amino-1H-pyrazole-4-carboxylic acid can be reacted with acetic anhydride to form a pyrazolo[3,4-d]oxazin-4-one, which is then condensed with amines to produce a variety of substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov
Table 2: Common Annulation Reactions Starting from Pyrazole Derivatives
| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocycle Formed | Reference |
|---|---|---|---|
| 5-Amino-1-phenylpyrazole | Unsaturated ketone, ZrCl4 | Pyrazolo[3,4-b]pyridine | researchgate.net |
| 5-Amino-1H-pyrazole-4-carbonitrile | Formic acid or Acetic acid | Pyrazolo[3,4-d]pyrimidin-4-one | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Urea or Thiourea | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazole | N,N-substituted amides, PBr3, HMDS | Pyrazolo[3,4-d]pyrimidine |
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The this compound scaffold is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the carboxylic acid and the bromo-substituent on the pyrazole ring allows for a range of cyclization and annulation reactions, leading to the formation of bicyclic and polycyclic structures with significant potential in medicinal and materials chemistry. These reactions typically involve the initial conversion of the carboxylic acid group into a more reactive intermediate, such as an acid chloride, amide, or hydrazide, which can then undergo intramolecular or intermolecular cyclization.
One of the most common strategies involves the construction of a pyridine ring fused to the pyrazole core, yielding pyrazolo[3,4-b]pyridines. mdpi.com This can be achieved through condensation reactions of a derivative of the parent pyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, the carboxylic acid can be converted to a 5-aminopyrazole derivative, which then serves as a key precursor. Although direct conversion is complex, a hypothetical pathway could involve Curtius rearrangement of an acyl azide derived from the carboxylic acid. More practically, related 5-aminopyrazoles are common starting materials for such annulations. mdpi.com
Another prominent fused system accessible from pyrazole carboxylic acids is the pyrazolo[3,4-d]pyridazine nucleus. researchgate.net This is typically accomplished by reacting the pyrazole-4-carboxylic acid or its ester derivative with hydrazine (B178648) or substituted hydrazines. The reaction proceeds through the formation of a carbohydrazide (B1668358) intermediate, followed by intramolecular cyclization to form the pyridazinone ring. researchgate.netderpharmachemica.com The bromo-substituent at the 3-position can be retained or may participate in subsequent functionalization.
The general approaches to forming these fused systems are summarized below:
Synthesis of Pyrazolo[3,4-b]pyridines: This often involves the reaction of a 5-aminopyrazole derivative with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com The reaction first proceeds via a Michael addition or condensation, followed by an intramolecular cyclization and dehydration/oxidation to furnish the aromatic fused ring system. mdpi.com
Synthesis of Pyrazolo[3,4-d]pyridazines: This pathway involves the cyclocondensation of a pyrazole-4-carboxylic acid derivative (like an ester or acid chloride) with hydrazine hydrate. researchgate.netresearchgate.net The initial reaction forms a hydrazide, which then cyclizes onto the adjacent carbonyl group (often from a neighboring ester or keto group introduced for this purpose) to form the fused pyridazine (B1198779) ring. researchgate.net
The following table outlines representative examples of cyclization reactions starting from pyrazole derivatives analogous to this compound.
Table 1: Examples of Cyclization Reactions for Fused Heterocycle Synthesis
| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocyclic System | Reference |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | α,β-Unsaturated Ketones / ZrCl₄ | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine-5-carbohydrazide (intermediate for further cyclization) | derpharmachemica.com |
| Pyrazole-3-carboxylic acid derivatives | Hydrazine Hydrate or Phenylhydrazine (B124118) | Pyrazolo[3,4-d]pyridazine-4,7-dione | researchgate.net |
Oxidation and Reduction Chemistry of the Pyrazole Nucleus
The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability towards both oxidation and reduction reactions. globalresearchonline.net The nucleus itself is generally resistant to common oxidizing agents, and reactions tend to occur at substituents on the ring rather than the ring itself. globalresearchonline.net Similarly, reduction of the aromatic pyrazole core requires specific and often harsh conditions. globalresearchonline.net
Oxidation:
The pyrazole nucleus is highly resistant to oxidative degradation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically leave the pyrazole ring intact, while oxidizing any alkyl side chains attached to the carbon atoms of the ring to the corresponding carboxylic acids. globalresearchonline.net
However, the oxidation of pyrazoles can be achieved through electrochemical methods. Electrochemical oxidation can lead to the formation of radical cations, which may then dimerize or undergo other coupling reactions. researchgate.netresearchgate.net This approach represents a specialized method for pyrazole functionalization that avoids the use of harsh chemical oxidants. mdpi.comnih.gov It has been noted that the oxidation of pyrazolines (the dihydro-derivatives of pyrazoles) to the aromatic pyrazole is a more common and facile transformation, often achieved using mild oxidizing agents. rsc.orgresearchgate.net For this compound, the pyrazole ring would be expected to be stable to most chemical oxidants.
Reduction:
The aromatic pyrazole ring is also resistant to many reducing agents. Catalytic hydrogenation, a common method for reducing aromatic systems, can reduce the pyrazole ring, but it often requires high pressures, high temperatures, and potent catalysts like platinum or palladium. slideshare.netscribd.com The reduction typically proceeds in a stepwise manner, first yielding a pyrazoline, and upon further reduction, a pyrazolidine (B1218672) (the fully saturated ring). globalresearchonline.net
For this compound, a key consideration is the presence of the bromo-substituent. The carbon-bromine bond is susceptible to reduction. Catalytic hydrogenation in the presence of a palladium catalyst (e.g., Pd/C) is a standard method for dehalogenation and would likely reduce the C-Br bond to a C-H bond before, or concurrently with, the reduction of the pyrazole ring. nih.gov This process is a form of hydrogenolysis.
The following table summarizes the general redox chemistry of the pyrazole nucleus.
Table 2: Summary of Oxidation and Reduction Chemistry of the Pyrazole Nucleus
| Reaction Type | Reagent/Condition | Outcome on Pyrazole Nucleus | Notes | Reference |
|---|---|---|---|---|
| Oxidation | Chemical Oxidants (e.g., KMnO₄) | Generally unreactive | Side-chain oxidation occurs if alkyl groups are present. | globalresearchonline.net |
| Electrochemical Oxidation | N-N coupling, dimerization, or ring cleavage | Proceeds via radical intermediates. | researchgate.netresearchgate.net | |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pt/Pd) | Stepwise reduction to pyrazoline, then pyrazolidine | Often requires forcing conditions (high pressure/temperature). | globalresearchonline.net |
Role As a Key Synthetic Intermediate in Advanced Organic Chemistry
Utilization in the Construction of Complex Heterocyclic Scaffolds
The structure of 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid is ideally suited for the construction of fused bicyclic heterocyclic systems, which are core components of many biologically active compounds. Synthetic chemists utilize this intermediate to build larger, more complex scaffolds, such as pyrazolopyridines and pyrazolopyrimidines, by forming a new ring fused to the pyrazole (B372694) core.
One common strategy involves using a derivative of the pyrazole, typically a 5-aminopyrazole, as the starting material for constructing a fused pyridine (B92270) ring. nih.gov The synthesis of 1H-Pyrazolo[3,4-b]pyridines, for example, can be achieved by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov The amino group and the C4 carbon of the pyrazole act as the nucleophilic centers that react with the biselectrophilic dicarbonyl compound to form the new six-membered pyridine ring. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold can be synthesized from 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives, which are cyclized with reagents like formic acid or triethyl orthoformate. ekb.egderpharmachemica.com
Furthermore, the functional groups of the title compound can be manipulated to facilitate intramolecular cyclization reactions. For instance, the carboxylic acid can be converted into an amide, which can then react with a suitably functionalized group introduced at the C3 position (after displacement of the bromine) to form a fused ring system, such as pyrazolo[1,5-a] chemicalbook.comgoogle.comdiazepin-4-ones. researchgate.net These fused systems are of great interest as they form the structural basis for a variety of therapeutic agents.
Precursor to Structurally Diverse Pyrazole Derivatives for Further Chemical Modification
The true synthetic power of this compound lies in its capacity to serve as a scaffold for extensive chemical diversification. The bromine atom and the carboxylic acid group act as orthogonal synthetic handles, allowing for selective modification at each position to generate large libraries of structurally diverse pyrazole derivatives.
The bromine atom at the C3 position is particularly valuable for introducing molecular complexity through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds by reacting the bromo-pyrazole with various boronic acids. researchgate.netmdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. Similarly, the Sonogashira cross-coupling can be used to install alkyne moieties. arkat-usa.org
Concurrently, the carboxylic acid group at the C4 position offers another avenue for diversification. It can be readily converted into a variety of other functional groups, including:
Esters: Through Fischer esterification or reaction with alkyl halides after deprotonation. The corresponding ethyl ester is a common synthetic precursor. chemicalbook.com
Amides: By coupling with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC). This is a key transformation for creating compounds with potential biological activity. mdpi.com
Acid Chlorides: By reaction with reagents like thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further functionalization. semanticscholar.org
This ability to perform selective modifications at two different positions makes this compound an excellent platform for generating compound libraries for drug discovery and materials science research.
Table 1: Examples of Chemical Modifications on the this compound Scaffold
| Position | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group/Structure |
|---|---|---|---|
| C3-Bromo | Suzuki-Miyaura Coupling | Arylboronic Acid / Pd Catalyst | C3-Aryl |
| C3-Bromo | Sonogashira Coupling | Terminal Alkyne / Pd/Cu Catalysts | C3-Alkynyl |
| C4-Carboxylic Acid | Esterification | Ethanol (B145695) / Acid Catalyst | C4-Ethyl Ester |
| C4-Carboxylic Acid | Amide Coupling | Amine / DCC, DMAP | C4-Amide |
| C4-Carboxylic Acid | Reduction | LiAlH₄ | C4-Hydroxymethyl |
| C4-Carboxylic Acid | Acid Chloride Formation | SOCl₂ | C4-Acyl Chloride |
Strategic Applications in Multi-Step Organic Synthesis Schemes
Beyond its role as a platform for diversification, this compound and its close derivatives are crucial intermediates in targeted, multi-step syntheses of complex organic molecules. Its pre-functionalized core allows for a more convergent and efficient synthetic route, where key structural elements are installed late in the synthesis.
A notable application of related bromo-pyrazole esters is in the synthesis of modern agrochemicals. For instance, intermediates like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate are pivotal in the production of insecticides. google.com Although this is a structural isomer, it highlights the industrial importance of the bromo-pyrazole carboxylate framework. The synthesis of these complex molecules often involves a multi-step sequence where the pyrazole ring is constructed first, followed by functionalization, including bromination and subsequent cross-coupling reactions, to build the final product. google.com
In medicinal chemistry, pyrazole-containing compounds are central to the development of inhibitors for various enzymes, such as kinases. The synthesis of these inhibitors often relies on a pyrazole core that is elaborated through sequential reactions. A synthetic strategy might involve the initial synthesis of the 1-ethyl-pyrazole-4-carboxylic acid core, followed by selective bromination at the C3 position. This bromo-intermediate can then be subjected to a key cross-coupling reaction to introduce a complex fragment, followed by amide coupling at the C4-carboxylic acid to complete the synthesis of the target drug candidate. researchgate.netafinitica.com The use of this compound as a key intermediate streamlines the synthesis, allowing for the efficient and controlled assembly of the final complex molecule.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape and Foundational Knowledge
The current research landscape for 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid is primarily built upon the foundational knowledge of pyrazole (B372694) chemistry. Pyrazoles, a class of heterocyclic compounds, are recognized for their broad applications, particularly in medicinal chemistry and agrochemicals. lookchem.comresearchgate.net Compounds containing the pyrazole scaffold have demonstrated a wide range of biological activities, forming the core of several therapeutic drugs. researchgate.net
The subject compound, this compound, is a substituted pyrazole featuring three key functional groups that dictate its reactivity and utility: the pyrazole core, a bromo substituent at the C3 position, an ethyl group at the N1 position, and a carboxylic acid at the C4 position. Each of these features provides a handle for further chemical modification.
While direct and extensive research on this specific molecule is not widely published, knowledge can be extrapolated from studies on its structural analogs. For example, the synthesis of the corresponding ethyl ester, ethyl 3-bromo-1H-pyrazole-4-carboxylate, often starts from ethyl 3-amino-1H-pyrazole-4-carboxylate. chemicalbook.com A common synthetic route involves a Sandmeyer-type reaction using copper(II) bromide and a nitrite (B80452) source to replace the amino group with a bromo substituent. chemicalbook.com The N-ethylation is a subsequent critical step. The foundational knowledge of such reactions provides a solid basis for understanding the synthesis and reactivity of the target carboxylic acid. The pyrazole ring itself is a stable aromatic system, and the substituents modulate its electronic properties and reactivity, making it a valuable scaffold for building complex molecules.
Identification of Emerging Synthetic Challenges and Methodological Gaps
Despite the well-established principles of pyrazole chemistry, the synthesis of this compound presents several challenges and highlights existing methodological gaps.
A primary challenge lies in achieving regioselectivity during the N-alkylation of the pyrazole ring. The pyrazole nitrogen atoms are not equivalent, and alkylation can potentially occur at either N1 or N2, leading to a mixture of isomers. Controlling the ethylation to exclusively yield the desired N1-ethyl isomer requires careful selection of reagents and reaction conditions.
Another significant hurdle is the introduction of substituents at the C3, C4, and C5 positions of the pyrazole ring with high selectivity and in the correct sequence. While methods like the Vilsmeier-Haack reaction are employed to introduce a formyl group (a precursor to the carboxylic acid) at the C4 position of N-substituted pyrazoles, the efficiency can be substrate-dependent. researchgate.net Furthermore, direct bromination of the pyrazole ring can lead to multiple brominated products, necessitating chromatographic separation and often resulting in lower yields of the desired 3-bromo isomer.
| Purification | Separation of regioisomers and other byproducts can be difficult and costly. | Designing syntheses with higher selectivity to minimize purification needs. |
Prospective Directions in Derivatization and Strategic Applications as Building Blocks
The true potential of this compound lies in its utility as a versatile synthetic intermediate. The presence of distinct reactive sites allows for a wide range of derivatization, making it an attractive building block for combinatorial chemistry and the synthesis of targeted molecules in drug discovery and materials science.
The carboxylic acid group is a key functional handle. It can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and aldehydes. This allows for the introduction of diverse side chains and the connection of the pyrazole core to other molecular fragments. For example, amide coupling reactions can be used to link the molecule to amines, peptides, or other bioactive scaffolds. mdpi.com
The bromo substituent at the C3 position is another crucial site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups at this position. This capability is essential for exploring the structure-activity relationships of new compounds derived from this scaffold.
Future research will likely focus on exploiting these reactive handles to generate libraries of novel compounds for biological screening. The strategic combination of modifications at the carboxylic acid and the bromo-position can lead to molecules with fine-tuned electronic and steric properties, potentially leading to the discovery of new pharmaceuticals and agrochemicals. lookchem.comchemicalbook.com The ethyl group at the N1 position also influences the molecule's physical properties, such as solubility, and can play a role in its interaction with biological targets.
Table 2: Potential Derivatization Strategies
| Reactive Site | Reaction Type | Potential New Functional Group / Structure |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Esters (-COOR) |
| Amide Coupling | Amides (-CONR₂) | |
| Reduction | Alcohol (-CH₂OH) | |
| Curtius/Schmidt Rearrangement | Amine (-NH₂) | |
| Bromo Substituent (-Br) | Suzuki Coupling | Aryl, Heteroaryl groups |
| Sonogashira Coupling | Alkynyl groups | |
| Buchwald-Hartwig Amination | Amino groups (-NR₂) |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with brominating agents, followed by hydrolysis. Key steps include monitoring reaction progress via TLC (e.g., cyclohexane/ethyl acetate gradients) and purification using flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate eluent). Characterization via H/C NMR, mass spectrometry (MS), and IR spectroscopy confirms structure and purity .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR typically shows a singlet for the pyrazole C-H proton (~7.74 ppm) and triplet signals for the ethyl group. C NMR confirms carbonyl (161.5 ppm) and brominated aromatic carbons .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M] at m/z 349.0169) .
- IR : Peaks at ~2129 cm (azide stretch, if present) and 1681 cm (carboxylic acid C=O) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyrazole derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by substituents and reaction conditions. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups like electron-withdrawing substituents (e.g., carboxylic acid) stabilize intermediates. Experimental validation via X-ray crystallography or NOESY NMR can resolve positional ambiguities .
Q. What strategies mitigate data contradictions in spectroscopic analysis of brominated pyrazoles?
- Methodological Answer :
- NMR Contradictions : Use deuterated solvents (e.g., CDCl) to avoid signal overlap. 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .
- MS Fragmentation : Compare experimental isotopic patterns (e.g., Br/Br doublet) with theoretical simulations to confirm molecular ions .
Q. How does the carboxylic acid group influence further derivatization for bioactive molecules?
- Methodological Answer : The carboxylic acid enables esterification (e.g., methyl/ethyl esters via Fischer-Speier) or amide coupling (e.g., using DCC or EDCI with NHS). For example, conversion to esters enhances cell permeability in drug candidates, while amide linkages improve target binding .
Stability and Handling
Q. What are best practices for storing this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or high temperatures, as decomposition may release hazardous gases (e.g., CO, NO). Conduct stability studies via accelerated aging tests (e.g., 40°C/75% RH for 6 months) .
Comparative Analysis
Q. How do substituents (e.g., ethyl vs. methyl groups) affect the reactivity of brominated pyrazole-carboxylic acids?
- Methodological Answer : Ethyl groups enhance steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl analogs. Electronic effects (e.g., inductive withdrawal by Br) increase acidity of the carboxylic acid, facilitating deprotonation in basic conditions. Comparative studies via Hammett plots or kinetic assays quantify these effects .
Application in Drug Development
Q. What role does this compound play in medicinal chemistry scaffolds?
- Methodological Answer : The compound serves as a precursor for kinase inhibitors or antimicrobial agents. For example, coupling with heterocyclic amines via Buchwald-Hartwig catalysis generates bioactive hybrids. In vitro assays (e.g., MIC for antibacterials) validate activity, while ADMET studies optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
